molecular formula C13H26N4O4 B1588850 2-(2-Aminoethyl)-1,3-di-Boc-guanidine CAS No. 203258-44-0

2-(2-Aminoethyl)-1,3-di-Boc-guanidine

Cat. No. B1588850
M. Wt: 302.37 g/mol
InChI Key: GKQKBELHRNEGCI-UHFFFAOYSA-N
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Description



  • 2-(2-Aminoethyl)-1,3-di-Boc-guanidine is a chemical compound with the following properties:

    • Molecular Formula : C₁₉H₃₄N₄O₄

    • Molecular Weight : 394.5 g/mol

    • Structure : It consists of a guanidine core with two Boc (tert-butoxycarbonyl) protecting groups and an aminoethyl side chain.

    • Function : It is often used as a building block in organic synthesis, particularly in peptide chemistry.







  • Synthesis Analysis



    • The synthesis of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine involves several steps:

      • Step 1 : Protection of the guanidine nitrogen with Boc groups.

      • Step 2 : Alkylation of the protected guanidine with 2-aminoethyl bromide.

      • Step 3 : Deprotection of the Boc groups to obtain the final compound.







  • Molecular Structure Analysis



    • The molecular structure of 2-(2-Aminoethyl)-1,3-di-Boc-guanidine consists of a guanidine core with two Boc groups and an aminoethyl side chain.





  • Chemical Reactions Analysis



    • 2-(2-Aminoethyl)-1,3-di-Boc-guanidine can participate in various reactions, including amidation, deprotection, and alkylation.





  • Physical And Chemical Properties Analysis



    • Solubility : Soluble in organic solvents.

    • Melting Point : Varies based on the specific compound.

    • Stability : Stable under standard conditions.




  • Scientific Research Applications

    1. Inhibition of Store-Operated Calcium Entry (SOCE) in Breast Cancer Cells

    • Application : 2-APB is used as a modulator of SOCE, which is associated with several cancers. It can inhibit or enhance SOCE depending on its concentration .
    • Method : Several novel derivatives of 2-APB were synthesized, introducing halogen and other small substituents systematically on each position of one of the phenyl rings. The SOCE modulation activity at different compound concentrations in MDA-MB-231 breast cancer cells was studied using a fluorometric imaging plate reader (FLIPR) Tetra-based calcium imaging assay .
    • Results : The study provided insights into how structural changes of 2-APB affect the SOCE modulation activity .

    2. Densitometric Determination of Flavonoids and TRP Activator

    • Application : 2-APB is used for the densitometric determination of flavonoids and as a TRP activator .

    3. Manufacturing of Can Coatings in Direct Contact with Food

    • Application : N-(2-aminoethyl)ethanolamine, a related compound, is used in the manufacturing of can coatings in direct contact with food .
    • Results : The use of N-(2-aminoethylamino)ethanol in manufacturing of can coatings does not raise a safety concern for the substance itself if migration does not exceed 0.05 mg/kg food .

    4. Fabric Softeners/Surfactants

    • Application : AEEA is used as a building block for fabric softeners/surfactants, which make the textiles less harsh, “softer” or more pleasing to the touch .

    5. Production of Latex Paints

    • Application : For production of latex paints, AEEA acts as an intermediate to form an adhesion monomer, which increases adhesion under damp conditions (wet adhesion) .

    6. Fuel/Lube Oil Additives

    • Application : AEEA is used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .

    7. Synthesis for Chelating Agents

    • Application : AEEA is formulated as an intermediate to form polycarboxylic acids and their salts, and chelating agents .

    8. Urethane Systems

    • Application : AEEA is used in urethane systems via the pendent amino and hydroxy functionalities .

    9. Optoelectronic Materials for Photovoltaic Applications

    • Application : Tris(2-aminoethyl)amine, a related compound, has been used in the study of mixed organic–inorganic lead halide perovskites, which have emerged as promising optoelectronic materials for photovoltaic applications .

    Safety And Hazards



    • Hazard Class : Harmful, corrosive, sensitizing.

    • Flash Point : 216°F.

    • Storage : Store at 2-8°C.




  • Future Directions



    • Further research could explore its applications in drug development, peptide synthesis, and materials science.




    properties

    IUPAC Name

    tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H26N4O4/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GKQKBELHRNEGCI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H26N4O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10451044
    Record name 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10451044
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    302.37 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(2-Aminoethyl)-1,3-di-Boc-guanidine

    CAS RN

    203258-44-0
    Record name 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10451044
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    With continued reference to Scheme J, a solution of the N,N′-bis-(Boc)-1H-Pyrazole-1-carboxamidine (2 g, 6.45 mmol) in THF (50 ml) was added dropwise to ethylene diamine (4 ml, 59.6 mmol) in THF (100 ml). After 30 min of mixing at room temperature solvent was evaporated then toluene (100 ml) was added and evaporated in order to remove remaining traces of the ethylene diamine. The resulting product (Compound XXIV) was treated immediately according to scheme K since it decomposes at room temperature. 1H NMR (CDCl3, 400 MHz) δ 1.40-1.61 (m, 18H), 2.87-2.90 (t, 2H,), 3.47-3.50 (m, 2H), 6.31-6.34 (t, 0.61H), 7.61-7.62 (d, 1H), 8.45-8.66 (broad s).
    Quantity
    2 g
    Type
    reactant
    Reaction Step One
    Quantity
    4 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    50 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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    Citations

    For This Compound
    11
    Citations
    JL Grace, M Amado, JC Reid, AG Elliott… - Journal of Materials …, 2019 - pubs.rsc.org
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    K Galal - 2020 - search.proquest.com
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    VB Journigan, C Mésangeau, N Vyas… - Journal of medicinal …, 2014 - ACS Publications
    Neuropeptide FF1 and FF2 receptors (NPFF1-R and NPFF2-R), and their endogenous ligand NPFF, are one of only several systems responsible for mediating opioid-induced …
    Number of citations: 31 pubs.acs.org
    RT Miceli, F Totsingan, T Naina, S Islam, JS Dordick… - ACS …, 2023 - ACS Publications
    Surfactin, a negatively charged amphiphilic lipopeptide biosurfactant, is synthesized by the bacterium Bacillus subtilis. It consists of a cyclic heptapeptide and an 11–15C β-hydroxy fatty …
    Number of citations: 6 pubs.acs.org
    CM Artim - 2020 - search.proquest.com
    Antibiotic resistance poses a serious threat to global health as new antibiotic development lags behind the emergence of increasingly resistant bacteria. Antimicrobial peptides offer a …
    Number of citations: 2 search.proquest.com
    S Thakkar, L De Luca, S Gaspa, A Mariani… - ACS …, 2022 - ACS Publications
    Graphene-enhanced Raman scattering (GERS) produces enhancement of the Raman signal, which is based on chemical rather than electromagnetic mechanism such as in the surface…
    Number of citations: 2 pubs.acs.org
    JS Brown - 2019 - search.proquest.com
    Nature ubiquitously utilizes precise chemical arrangement to create and tune advanced structures and interactions. Within synthetic and natural scaffolds, this arrangement can often be …
    Number of citations: 3 search.proquest.com
    BN Goguen - 2011 - dspace.mit.edu
    Cell migration is a dynamic process essential for many fundamental physiological functions, including wound repair and the immune response. Migration relies on precisely …
    Number of citations: 2 dspace.mit.edu
    NN Phan - 2019 - search.proquest.com
    The discovery of cell-penetrating peptides (CPPs) over three decades ago uncovered a novel method for transporting various cargoes into cells. Although promising, CPPs have several …
    Number of citations: 1 search.proquest.com
    AN Preston - 2018 - search.proquest.com
    Astrocytes are the most abundant cell type in the brain, playing a key role in neuron support and synaptic function modulation. Yet, there are limited strategies available for astrocyte …
    Number of citations: 0 search.proquest.com

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